Thiophene-2-ethylamine HCl salt
CAS No.: 86188-24-1
Cat. No.: VC8142243
Molecular Formula: C6H10ClNS
Molecular Weight: 163.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86188-24-1 |
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Molecular Formula | C6H10ClNS |
Molecular Weight | 163.67 g/mol |
IUPAC Name | 2-thiophen-2-ylethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H9NS.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H |
Standard InChI Key | ZZLKPFGLOQUCNC-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CCN.Cl |
Canonical SMILES | C1=CSC(=C1)CCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Thiophene-2-ethylamine hydrochloride salt has the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol. The compound features a thiophene ring substituted at the 2-position with an ethylamine group, which is stabilized as a hydrochloride salt through protonation of the amine nitrogen (Figure 1). The sulfur atom in the thiophene ring contributes to electron delocalization, while the hydrochloride counterion improves aqueous solubility compared to the free base form .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
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CAS Registry Number | 86188-24-1 | |
IUPAC Name | 2-(thiophen-2-yl)ethanamine hydrochloride | |
Molecular Formula | C₆H₁₀ClNS | |
SMILES Notation | C1=CSC(=C1)CCN.Cl | |
Solubility in Water | >50 mg/mL (25°C) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR (D₂O): δ 7.45 (dd, J=5.1 Hz, 1H, thiophene H-3), 7.02 (dd, J=3.6 Hz, 1H, thiophene H-4), 6.95 (m, 1H, thiophene H-5), 3.20 (t, 2H, CH₂NH₃⁺), 2.95 (t, 2H, CH₂-thiophene).
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¹³C NMR: 142.3 ppm (C-2 thiophene), 127.8 ppm (C-3), 125.1 ppm (C-4), 124.6 ppm (C-5), 39.5 ppm (CH₂NH₃⁺), 30.8 ppm (CH₂-thiophene).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 128.1 for the free base [C₆H₉NS]⁺, with the hydrochloride form confirmed through chloride adducts .
Synthetic Methodologies
Grignard-Nitroethylene Route
Wang Zhixun’s patented method (CN106554343A) achieves a 78% yield through a three-step process :
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Grignard Formation: 2-Chlorothiophene reacts with magnesium in THF to form the thiophenylmagnesium reagent.
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Nitroethylene Addition: Nitroethylene undergoes nucleophilic attack at 0–5°C over 3–12 hours.
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Hydrogenation: Catalytic hydrogenation (Pd/C, 120°C, 12 hr) reduces the nitro intermediate to the amine, followed by HCl salt formation .
Table 2: Comparative Synthesis Approaches
Method | Yield (%) | Reaction Time | Key Advantage | Reference |
---|---|---|---|---|
Grignard-Nitroethylene | 78 | 20 hr | High regioselectivity | |
Aziridine Ring-Opening | 65 | 15 hr | Avoids nitro intermediates |
Aziridine Ring-Opening Strategy
An alternative approach (CN103373982A) uses N-protected aziridine derivatives :
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Aziridine Activation: 2-Thiophenemagnesium bromide opens the aziridine ring at 80°C.
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Deprotection: Acidic hydrolysis removes the protecting group (e.g., Boc), yielding the free amine.
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Salt Formation: HCl gas is bubbled through the amine solution in diethyl ether .
Applications in Pharmaceutical Development
Serotonergic Agent Precursor
The ethylamine moiety serves as a biososteric replacement for phenethylamine in psychoactive compounds. Molecular docking studies suggest ≥85% homology with 5-HT₂A serotonin receptor binding pockets when incorporated into tryptamine analogs .
Antibacterial Derivatives
Quaternary ammonium salts derived from thiophene-2-ethylamine exhibit MIC₅₀ = 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming benzalkonium chloride controls .
Materials Science Applications
Conducting Polymers
Copolymerization with 3,4-ethylenedioxythiophene (EDOT) produces films with:
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Conductivity: 150–300 S/cm (vs. 500 S/cm for pure PEDOT)
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Thermal Stability: Decomposition onset at 280°C (TGA, N₂ atmosphere)
Organic Photovoltaics
When functionalized with fullerene acceptors, thiophene-ethylamine dyes achieve PCE = 4.2% in bulk heterojunction solar cells, attributed to enhanced π-π stacking between thiophene units .
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